(E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide
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Overview
Description
(E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known by its chemical name, C20H16ClNOS2, and is a member of the acrylamide family of compounds.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide is not yet fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes and proteins within the body, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide has a number of biochemical and physiological effects within the body. These effects include the inhibition of certain enzymes and proteins, as well as the modulation of various signaling pathways within cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using (E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide in lab experiments is its potential as a lead compound for the development of new drugs. Additionally, this compound has shown promise in the treatment of various diseases, making it a valuable tool for researchers. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.
Future Directions
There are many potential future directions for research involving (E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide. One area of research could focus on the development of new drugs based on this compound, which could potentially lead to the development of new treatments for various diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound, which could provide valuable insights into its potential therapeutic effects. Finally, research could also focus on the optimization of the synthesis process for this compound, which could make it more accessible for researchers and potentially lead to new discoveries.
Synthesis Methods
The synthesis of (E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide is a complex process that involves multiple steps. One of the most common methods of synthesizing this compound is through the reaction of 2-chlorobenzaldehyde with ethyl 2-aminothiazole-4-carboxylate, followed by the reaction of the resulting product with 7-ethoxy-2-benzofuran-1-carboxylic acid chloride. The final step involves the reaction of the resulting product with acryloyl chloride to form (E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide.
Scientific Research Applications
The potential applications of (E)-3-(2-chlorophenyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acrylamide in scientific research are vast. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has shown potential as a lead compound for the development of new drugs. Additionally, this compound has also been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-2-27-18-9-5-7-15-12-19(28-21(15)18)17-13-29-22(24-17)25-20(26)11-10-14-6-3-4-8-16(14)23/h3-13H,2H2,1H3,(H,24,25,26)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUMXXPLQTZMAD-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.